Phenyl (5-ethyl-1,3,4-thiadiazole-2-sulfonyl)carbamate
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Overview
Description
Phenyl (5-ethyl-1,3,4-thiadiazole-2-sulfonyl)carbamate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of Phenyl (5-ethyl-1,3,4-thiadiazole-2-sulfonyl)carbamate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization or chromatography to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phenyl (5-ethyl-1,3,4-thiadiazole-2-sulfonyl)carbamate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism by which Phenyl (5-ethyl-1,3,4-thiadiazole-2-sulfonyl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Phenyl (5-ethyl-1,3,4-thiadiazole-2-sulfonyl)carbamate can be compared with other 1,3,4-thiadiazole derivatives, such as:
5-Phenyl-1,3,4-thiadiazole-2-arylhydrazone: Known for its antimycobacterial activity.
2-Amino-5-phenyl-1,3,4-thiadiazole: Used as a corrosion inhibitor and in the synthesis of Schiff bases.
5-Phenyl-4,5-dihydro-1,3,4-thiadiazole: Studied for its cytotoxicity and potential as an anticancer agent.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
89517-90-8 |
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Molecular Formula |
C11H11N3O4S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
phenyl N-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfonyl]carbamate |
InChI |
InChI=1S/C11H11N3O4S2/c1-2-9-12-13-11(19-9)20(16,17)14-10(15)18-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
SHYUNVAOJIITPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)S(=O)(=O)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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